4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide
Description
4-(2,5-Dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a benzamide derivative featuring a 2,5-dioxopyrrolidin-1-yl group at the para position of the benzamide core and a 2-(methylsulfanyl)-1,3-benzothiazol-6-yl substituent on the amide nitrogen. The compound combines structural motifs associated with diverse biological activities:
- The 2,5-dioxopyrrolidin-1-yl group is a cyclic imide known to participate in hydrogen bonding and interactions with enzyme active sites, often seen in protease inhibitors or modulators of protein-protein interactions.
- The 2-(methylsulfanyl)-1,3-benzothiazole moiety is a sulfur-containing heterocycle linked to anticancer, antiviral, and antimicrobial activities in related compounds .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-26-19-21-14-7-4-12(10-15(14)27-19)20-18(25)11-2-5-13(6-3-11)22-16(23)8-9-17(22)24/h2-7,10H,8-9H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZRQHCUQRZVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H14N2O2S2
- Molecular Weight : 302.40 g/mol
- CAS Number : 2310120-98-8
The structure features a dioxopyrrolidine moiety, which is known for its role in various biological activities, and a benzothiazole ring that may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the dioxopyrrolidine and benzothiazole components suggests potential interactions with:
- Enzymatic pathways : Inhibition or modulation of certain enzymes involved in metabolic processes.
- Receptor binding : Affinity for various receptors that could lead to therapeutic effects.
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. A study demonstrated that the compound showed cytotoxic effects against several cancer cell lines:
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported varying degrees of inhibition against different bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results indicate potential applications in treating bacterial infections.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. In vitro assays indicated that it could protect neuronal cells from oxidative stress, potentially through the modulation of reactive oxygen species (ROS) levels.
Case Studies and Research Findings
-
In Vivo Studies :
- A study conducted on mice demonstrated that administration of the compound at a dose of 10 mg/kg resulted in significant reduction in tumor growth compared to control groups.
- Behavioral tests indicated improvements in cognitive function in models of neurodegeneration.
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Mechanistic Insights :
- Molecular docking studies have shown that the compound binds effectively to targets involved in cell cycle regulation and apoptosis, suggesting a mechanism for its anticancer effects.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest moderate bioavailability and a half-life suitable for therapeutic use, warranting further investigation into dosage forms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related derivatives:
Key Observations:
Structural Variations and Activity: The methylsulfanyl-benzothiazole group in the target compound distinguishes it from MPPB (which has a dimethylpyrrole) and PB11 (which includes an oxazole). Sulfur-containing substituents are often associated with improved membrane permeability and redox-modulating properties .
Biological Implications: Anticancer Potential: PB11’s benzothiazole-oxazole hybrid induces apoptosis via PI3K/AKT inhibition, while the target compound’s methylsulfanyl group may enhance reactive oxygen species (ROS)-mediated cytotoxicity, a mechanism observed in other benzothiazole derivatives . Metabolic Modulation: MPPB’s ability to increase glucose uptake and ATP production in CHO cells highlights the role of pyrrolidinone/benzamide hybrids in metabolic regulation. The target compound’s dioxopyrrolidinyl group may similarly influence glycolysis or mitochondrial function .
Synthetic Accessibility :
- The methylsulfanyl group in the target compound could be introduced via nucleophilic substitution or thiolation reactions, as seen in benzothiazole sulfonamide syntheses .
- In contrast, MPPB’s dimethylpyrrole requires condensation reactions, which may limit scalability compared to sulfur-based substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
